molecular formula C10H9N3O2 B067763 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid CAS No. 160388-54-5

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Cat. No.: B067763
CAS No.: 160388-54-5
M. Wt: 203.2 g/mol
InChI Key: DJXUEFGFCMIONN-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound consists of a benzoic acid moiety linked to a 1,2,4-triazole ring via a methylene bridge. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable candidate for various research and industrial applications.

Biochemical Analysis

Biochemical Properties

The 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid interacts with various biomolecules in biochemical reactions. It has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . The nature of these interactions is likely due to the compound’s structure and its ability to bind to certain enzymes and proteins within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of certain cancer cells, such as MCF-7 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the triazole ring with formaldehyde or other methylene donors under acidic or basic conditions.

    Coupling with Benzoic Acid: The final step involves coupling the triazole-methylene intermediate with benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the methylene bridge, resulting in different chemical properties and reactivity.

    4-(1H-1,2,3-triazol-1-ylmethyl)benzoic acid: Contains a different triazole ring, leading to variations in biological activity and applications.

Uniqueness

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is unique due to the presence of the 1,2,4-triazole ring and the methylene bridge, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXUEFGFCMIONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390254
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160388-54-5
Record name 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160388-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid a suitable ligand in the formation of coordination polymers?

A: 4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid (hereafter referred to as "the ligand") possesses several structural features that make it an attractive building block for coordination polymers [, , ]:

    Q2: How does the structure of the ligand impact the dimensionality and topology of the resulting coordination polymers?

    A: Research demonstrates that subtle modifications in the ligand structure can significantly influence the final architecture of the coordination polymers formed [].

    • Steric Effects: Replacing the triazole ring with a bulkier benzimidazole ring can hinder the coordination abilities of the ligand, leading to lower-dimensional structures [].
    • Ligand Conformation: The ligand's flexibility allows it to adopt different conformations upon coordination, resulting in diverse network topologies. For example, the ligand can create a double-helical chain with Eu(III) ions, which then assembles into a 3D framework [].

    Q3: Beyond structural diversity, are there other interesting properties observed in coordination polymers synthesized using this ligand?

    A: Yes, some coordination polymers formed with this ligand exhibit notable luminescent properties []. For instance, complexes incorporating Ag(I) or Eu(III) ions have shown fluorescence in the solid state at room temperature, suggesting potential applications in areas like sensing and light-emitting materials [].

    1. A series of variable coordination polymers based on flexible aromatic carboxylates.
    2. A novel two-dimensional framework based on unprecedented cadmium(II) chains.
    3. 4-(1H-1,2,4-三唑-1-亚甲基)苯甲酸过渡金属配合物的合成、结构、抑菌活性及DNA裂解活性

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